molecular formula C12H17NO2 B8789047 1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B8789047
M. Wt: 207.27 g/mol
InChI Key: LNGNAFBJTXOICZ-UHFFFAOYSA-N
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Patent
US05387710

Procedure details

To a solution of 1-aminomethyl-7-methoxy-1,2,3,4-tetrahydro-1-naphthalenol (27.50 g) in 10% aqueous acetic acid solution (250 ml) was added dropwise a solution of sodium nitrite (10.07 g) in water (61 ml) at 8° C.~9° C. The reaction mixture was stirred for 2 hours at the same temperature. The resulting precipitates were collected by filtration. The precipitates were dissolved in ethyl acetate. The solution was dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography (silica gel, n-hexane:ethyl acetate:chloroform=5:1:3) to give 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (19.39 g) as a white powder.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
10.07 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
61 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]1([OH:15])[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[CH2:6][CH2:5][CH2:4]1.N([O-])=O.[Na+]>C(O)(=O)C.O>[CH3:14][O:13][C:10]1[CH:9]=[CH:8][C:7]2[CH2:6][CH2:5][CH2:4][C:3](=[O:15])[CH2:2][C:12]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
NCC1(CCCC2=CC=C(C=C12)OC)O
Name
Quantity
10.07 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
61 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitates were dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, n-hexane:ethyl acetate:chloroform=5:1:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC2=C(CCCC(C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.39 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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